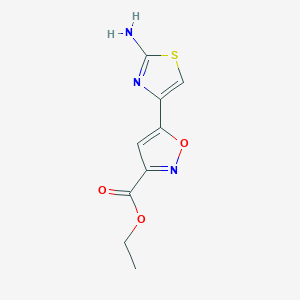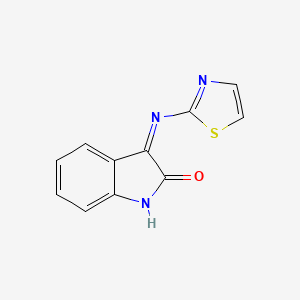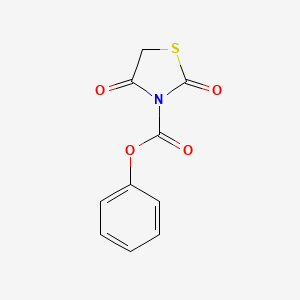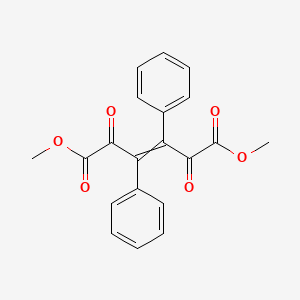
2-(Cyclohept-1-en-1-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a cycloheptene ring attached to one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl typically involves the reaction of biphenyl with cycloheptene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where biphenyl is reacted with cycloheptene in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyls, nitro biphenyls, alkyl biphenyls.
Aplicaciones Científicas De Investigación
2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-(Cyclohex-1-en-1-yl)-1,1’-biphenyl
- 2-(Cyclopent-1-en-1-yl)-1,1’-biphenyl
- 2-(Cyclooct-1-en-1-yl)-1,1’-biphenyl
Comparison: 2-(Cyclohept-1-en-1-yl)-1,1’-biphenyl is unique due to the presence of the seven-membered cycloheptene ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. The cycloheptene ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
98509-52-5 |
|---|---|
Fórmula molecular |
C19H20 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
1-(2-phenylphenyl)cycloheptene |
InChI |
InChI=1S/C19H20/c1-2-5-11-16(10-4-1)18-14-8-9-15-19(18)17-12-6-3-7-13-17/h3,6-10,12-15H,1-2,4-5,11H2 |
Clave InChI |
JORBRHZLIYRBHK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=C(CC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


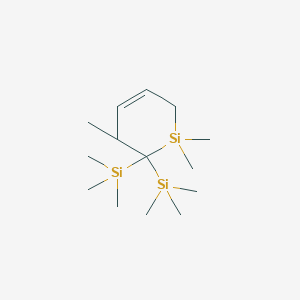
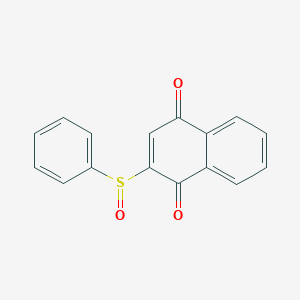

![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)

![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
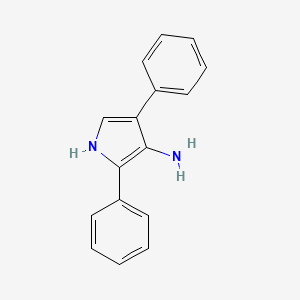
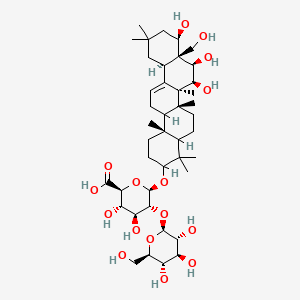
methyl}(trimethyl)silane](/img/structure/B14330977.png)
